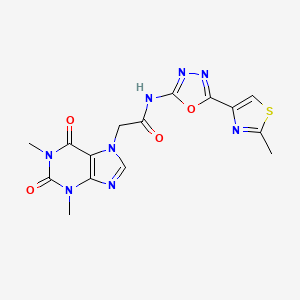
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound of significant interest due to its unique chemical structure and versatile applications in various scientific fields. This compound belongs to the class of urea derivatives and is characterized by the presence of a pyrimidinyl ethyl group and a methoxy methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea can be achieved through several methods, with one of the most common involving the reaction between 4,5-dimethyl-6-oxopyrimidine and an appropriate ethyl urea derivative. The key steps generally include:
N-Alkylation: : Introduction of the ethyl group to the pyrimidine ring.
Urea Formation: : Reaction between the alkylated pyrimidine and 2-methoxy-5-methylphenyl isocyanate.
Reaction conditions typically involve moderate temperatures (50-80°C) and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.
Industrial Production Methods: In an industrial setting, large-scale production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The process optimization might include:
Automated Synthesis: : Use of automated synthesis platforms to control reaction conditions precisely.
Purification: : Implementation of chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Commonly conducted using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution can occur at the pyrimidinyl or phenyl rings under suitable conditions.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : DMSO, methanol, chloroform.
Oxidation Products: : Formation of corresponding sulfoxides or sulfones.
Reduction Products: : Amino derivatives or alcohols.
Substitution Products: : Various substituted pyrimidinyl and phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as an intermediate for the preparation of other complex molecules. Its structural motifs are valuable for constructing pharmacologically active compounds.
Biology: It is explored for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications in treating specific diseases due to its unique chemical interactions.
Industry: Used as a precursor for the synthesis of advanced materials, dyes, and agricultural chemicals.
Mechanism of Action
The mechanism by which 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. The pathways involved depend on the context, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds:
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methylphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-4-methylphenyl)urea
Uniqueness: What sets 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea apart is its specific combination of substituents, which confer unique steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a distinct entity within its class.
Properties
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-5-6-15(24-4)14(9-11)20-17(23)18-7-8-21-10-19-13(3)12(2)16(21)22/h5-6,9-10H,7-8H2,1-4H3,(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYKZANJGTNFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
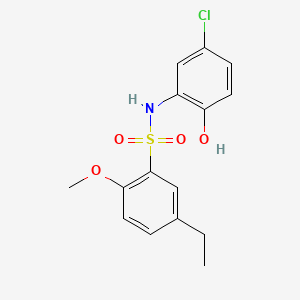
![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
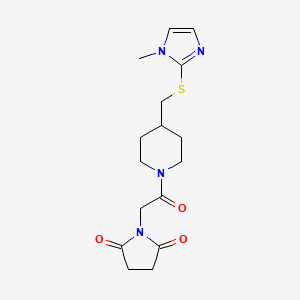
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)
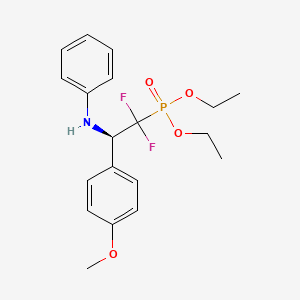
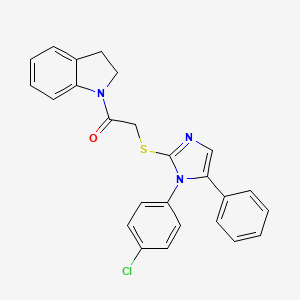
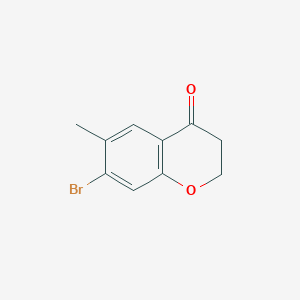
![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)
![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)
![4-[(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2380442.png)

